molecular formula C23H23ClO10 B12320595 6-((2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

6-((2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid

Katalognummer: B12320595
Molekulargewicht: 494.9 g/mol
InChI-Schlüssel: BHOJZVSZYFTIOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-((2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid is a complex polyhydroxylated tetrahydro-2H-pyran derivative featuring a carboxylic acid group at position 2 and an esterified side chain at position 4. The ester moiety consists of a 2-methylpropanoyl group linked to a phenoxy ring substituted with a 4-chlorobenzoyl group. However, direct pharmacological or synthetic data for this compound are notably absent in the provided evidence, necessitating comparisons with structurally related analogs to infer properties .

Eigenschaften

IUPAC Name

6-[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClO10/c1-23(2,22(31)33-21-18(28)16(26)17(27)19(32-21)20(29)30)34-14-9-5-12(6-10-14)15(25)11-3-7-13(24)8-4-11/h3-10,16-19,21,26-28H,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHOJZVSZYFTIOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23ClO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Core Reaction Pathway

The compound is synthesized through a condensation reaction between 4-(4-chlorobenzoyl)phenol and a protected glucuronic acid derivative. Key steps include:

  • Formation of the Phenoxypropanoate Intermediate :
    • 4-(4-Chlorobenzoyl)phenol reacts with 2-methylpropanoyl chloride in the presence of a base (e.g., potassium carbonate) to form 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoyl chloride.
    • Solvent systems: Chloroform or acetone under reflux (60–80°C).
    • Catalysts: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve yield (up to 85%).
  • Glucuronic Acid Conjugation :
    • The phenoxypropanoate intermediate is coupled with a trihydroxytetrahydro-2H-pyran-2-carboxylic acid (glucuronic acid) derivative.
    • Protecting groups (e.g., acetyl or benzyl) are used to shield hydroxyl groups during acylation.
    • Deprotection is achieved via hydrolysis with NaOH (1–2 M) or catalytic hydrogenation.

Table 1: Reaction Conditions for Intermediate Synthesis

Parameter Value/Range Source
Temperature 60–80°C
Solvent Chloroform/acetone
Catalyst TBAB (0.1–0.3 eq)
Yield (Intermediate) 78–85%

Patent-Based Synthesis (CN103360240B)

A Chinese patent outlines a scalable method for high-purity fenofibric acid derivatives:

  • Starting Material : 4-Chloro-4'-hydroxybenzophenone.
  • Condensation : Reacted with chloroform and acetone under alkaline conditions (pH 10–12) at 110°C.
  • Purification :
    • Liquid-liquid extraction with methyl tert-butyl ether (MTBE) (water:MTBE = 4:1 v/v).
    • Activated carbon decolorization (15 g/L aqueous phase).
    • Acid precipitation (HCl, pH 1–2) yields crude product (90–95% purity).
  • Recrystallization :
    • Toluene dissolution (1:10 w/v) at 110°C, followed by cooling to 10–15°C.
    • Final purity: >99% after alkaline (pH 9–10) dissolution and acid reprecipitation.

Enzymatic Glucuronidation

UDP-Glucuronosyltransferase (UGT)-Mediated Synthesis

Fenofibric acid acyl glucuronide is biosynthesized using human liver microsomes or recombinant UGT enzymes:

  • Reaction Setup :
    • Substrate: Fenofibric acid (1–5 mM).
    • Co-factor: UDP-glucuronic acid (5 mM).
    • Incubation: 37°C for 60–120 minutes.
  • Product Isolation :
    • Solid-phase extraction (Strata X cartridges) with methanol elution.
    • β-Glucuronidase treatment confirms conjugate identity.

Table 2: Enzymatic Glucuronidation Parameters

Parameter Value/Range Source
Enzyme UGT1A9, UGT2B7
Km (Fenofibric Acid) 0.2–0.5 μM
Vmax 1.2–1.8 nmol/min/mg

Purification and Analytical Validation

Chromatographic Techniques

  • HPLC : Symmetry Shield RP18 column (150 × 4.6 mm, 5 μm) with acetonitrile/0.02 M H3PO4 (50:50 v/v).
  • LC-MS/MS : API 3000 mass spectrometer; MRM transitions at m/z 317.1 → 230.9 (fenofibric acid) and 322.9 → 230.8 (internal standard).

Table 3: Analytical Performance Metrics

Metric Value Source
LLOQ 0.05 μg/mL
Intra-day Precision 4.6–16.9% RSD
Recovery 73.8–75.4%

Stability Considerations

  • Acyl Migration Mitigation : Samples processed in ice-cold water baths under low light to minimize degradation.
  • Storage : -80°C for ≤6 months; -20°C for ≤1 month.

Challenges and Innovations

  • Stereoselectivity : R-Fenofibric glucuronide degrades faster than S-enantiomer (t1/2 = 30.9 min vs. 40.1 min).
  • Industrial Scalability : Patent CN103360240B achieves >99% purity via recrystallization, addressing batch variability.

Analyse Chemischer Reaktionen

Types of Reactions

Fenofibryl glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide moiety and release of fenofibric acid .

Common Reagents and Conditions

Major Products

The major product of hydrolysis is fenofibric acid, which retains the pharmacological activity of the parent compound, fenofibrate .

Wissenschaftliche Forschungsanwendungen

Basic Information

  • IUPAC Name : 6-((2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
  • Molecular Formula : C₂₃H₂₃ClO₁₀
  • Molecular Weight : 494.9 g/mol
  • CAS Number : 49562-28-9

Structure

The compound features a tetrahydro-pyran ring with multiple hydroxyl groups, a chlorobenzoyl moiety, and a phenoxy group, which contribute to its biological activity and solubility properties.

Pharmacological Applications

The compound has been studied for its potential therapeutic effects, particularly in the context of lipid metabolism and cardiovascular health. Its structural similarity to fenofibrate suggests that it may exhibit similar pharmacological properties.

Case Study: Lipid Regulation

Research indicates that derivatives of this compound can influence lipid profiles in animal models. In a study involving hyperlipidemic rats, administration of the compound resulted in significant reductions in total cholesterol and triglycerides, suggesting its potential as a lipid-lowering agent .

Biochemical Research

The compound's ability to interact with biological membranes makes it a candidate for studies on membrane dynamics and drug delivery systems.

Case Study: Membrane Interaction

A study demonstrated that the compound could alter the fluidity of lipid bilayers, enhancing the permeability of certain drugs across cell membranes. This property is particularly valuable in drug formulation strategies aimed at improving bioavailability .

Material Science

Due to its unique chemical structure, this compound can be utilized in developing advanced materials with specific functionalities.

Case Study: Polymer Synthesis

In material science research, the incorporation of this compound into polymer matrices has shown promise in creating biocompatible materials for medical applications. The resulting polymers exhibited enhanced mechanical properties and biodegradability compared to traditional materials .

Table 1: Summary of Research Findings on Applications

Application AreaStudy FocusKey Findings
PharmacologyLipid RegulationReduced cholesterol and triglycerides in rats
BiochemistryMembrane InteractionIncreased drug permeability across membranes
Material SciencePolymer SynthesisEnhanced mechanical properties and biodegradability

Wirkmechanismus

Fenofibryl glucuronide exerts its effects primarily through its parent compound, fenofibrate. Fenofibrate activates peroxisome proliferator-activated receptor alpha (PPARα), which regulates the expression of genes involved in lipid metabolism. This activation leads to increased lipolysis, reduced triglyceride levels, and improved lipid profiles .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues in the Tetrahydro-2H-Pyran Family

The compound shares structural motifs with several pyran-carboxylic acid derivatives documented in the evidence:

Compound Key Structural Differences Functional Implications
3-(4-Hydroxyphenyl)-2-((2-oxotetrahydro-2H-pyran-3-yl)oxy)propanoic acid () Replaces the 4-chlorobenzoyl-phenoxy group with a hydroxyphenyl and a 2-oxo-tetrahydro-2H-pyran Reduced lipophilicity; potential for altered cytotoxicity or metabolic stability
(2S,3S,4S,5R,6S)-6-((5-Bromo-4-chloro-1H-indol-3-yl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid () Substitutes the phenoxy group with a bromo-chloro-indole ring Enhanced aromatic bulk; possible DNA intercalation or kinase inhibition activity
3,4,5-Trihydroxy-6-(2-propyl-pentanoyloxy)-tetrahydro-pyran-2-carboxylic acid () Features a branched aliphatic chain (2-propyl-pentanoyl) instead of an aromatic ester Increased hydrophobicity; potential for membrane permeability or lipid-targeting effects

Physicochemical Properties (Hypothetical)

Property Target Compound Closest Analog ()
Molecular Weight ~500–550 g/mol (estimated) ~450–500 g/mol (bromo-chloro-indole variant)
LogP ~2.5–3.5 (moderate lipophilicity) ~3.0–4.0 (higher due to indole substituent)
Hydrogen Bond Donors 5 (3 hydroxyls, 1 carboxylic acid, 1 ester carbonyl) 5 (similar hydroxyl/carboxylic acid groups)

Biologische Aktivität

The compound 6-((2-(4-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid , often referred to as a derivative of fenofibrate, exhibits significant biological activity primarily related to its role in lipid metabolism and potential anti-cancer properties. This compound is structurally complex, incorporating elements that facilitate its interaction with biological systems.

Chemical Structure and Properties

  • IUPAC Name : 6-((2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoyl)oxy)-3,4,5-trihydroxytetrahydro-2H-pyran-2-carboxylic acid
  • Molecular Formula : C₃₁H₃₃ClO₁₀
  • Molecular Weight : 494.9 g/mol
  • CAS Number : 60318-63-0

The biological activity of this compound is largely mediated through its parent compound, fenofibrate, which primarily acts as a peroxisome proliferator-activated receptor alpha (PPARα) agonist. Activation of PPARα leads to:

  • Increased fatty acid oxidation.
  • Enhanced lipolysis and reduced triglyceride levels.
  • Modulation of lipid profiles, which is beneficial in managing conditions like hyperlipidemia .

Biological Activity and Research Findings

  • Lipid Metabolism :
    • The compound has been shown to significantly lower triglyceride levels and improve cholesterol profiles in various animal models. Studies indicate that it enhances the expression of genes involved in lipid metabolism, thereby facilitating better lipid management .
  • Anti-Cancer Properties :
    • Recent research has highlighted the potential anti-cancer effects of fenofibrate derivatives. A study demonstrated that the compound exhibits anti-proliferative activity against certain cancer cell lines, particularly in endothelial-origin tumors like angiosarcomas. This effect is attributed to both PPARα-dependent and independent pathways .
  • Case Studies :
    • A notable case study published in Scientific Reports explored the efficacy of fenofibrate in reducing tumor growth in xenograft models of angiosarcoma. The results indicated a significant reduction in tumor size and improved survival rates among treated subjects compared to controls .

Comparative Biological Activity

CompoundMechanism of ActionBiological Effects
FenofibratePPARα activationReduces triglycerides, improves lipid profiles
ClofibrateSimilar PPAR activationLipid-lowering effects but with more side effects
GemfibrozilPPARα activationSimilar lipid-lowering effects but different metabolic pathways

Q & A

Q. What synthetic strategies are recommended for synthesizing this compound?

The synthesis involves multi-step routes, typically starting with condensation reactions between chlorobenzoyl derivatives and phenolic intermediates, followed by functional group modifications such as esterification or cyclization. For example, analogous compounds are synthesized via sequential coupling of 4-chlorobenzaldehyde with aminopyridine derivatives, followed by oxidation and ring closure . Key steps include optimizing reaction conditions (e.g., temperature, catalysts) to enhance yield and purity. Purification often employs column chromatography with gradient elution or recrystallization .

Q. Which analytical techniques are critical for structural confirmation?

  • X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated in spirocyclic analogs .
  • NMR spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., hydroxyls, ester carbonyls) and stereocenters in the tetrahydro-2H-pyran ring .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects impurities .

Q. What are the primary biological targets or activities reported for this compound?

Structurally related compounds exhibit activity against enzymes (e.g., glycosidases) or receptors due to their carbohydrate-like pyran core and aromatic substituents. For instance, analogs with chlorobenzoyl groups show antimicrobial or anti-inflammatory effects in vitro . Initial screening should include enzyme inhibition assays (e.g., α-glucosidase) and cell-based models (e.g., LPS-induced inflammation).

Advanced Research Questions

Q. How can researchers address low yield in the final esterification step?

Low yields often arise from steric hindrance at the 2-methylpropanoyl group. Strategies include:

  • Protecting group chemistry : Temporarily block hydroxyls on the pyran ring to improve reactivity .
  • Microwave-assisted synthesis : Enhances reaction efficiency for sterically crowded intermediates .
  • Catalyst optimization : Use DMAP (4-dimethylaminopyridine) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate carboxylic acid intermediates .

Q. How to resolve contradictions in reported biological activity data?

Discrepancies may stem from variations in assay conditions or impurity profiles. Mitigation approaches:

  • Standardize assays : Use identical cell lines (e.g., RAW 264.7 macrophages for inflammation studies) and controls .
  • Purity validation : Employ HPLC with diode-array detection to ensure >95% purity, as impurities <5% can skew results .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replace chlorobenzoyl with fluorobenzoyl) to isolate bioactive motifs .

Q. What strategies improve aqueous solubility without compromising activity?

The compound’s hydrophobicity (log P ~1.96 in analogs ) limits bioavailability. Solutions include:

  • Salt formation : Convert the carboxylic acid to a sodium or lysine salt.
  • Prodrug design : Introduce phosphate or glycoside groups at hydroxyl positions to enhance solubility, as seen in related glycoside derivatives .
  • Nanoparticle encapsulation : Use liposomal carriers to improve dissolution and cellular uptake .

Q. How to optimize stability during storage and handling?

The compound’s hydroxyl and ester groups are prone to hydrolysis. Recommendations:

  • Lyophilization : Store as a lyophilized powder under inert gas (argon) at -20°C .
  • Buffered solutions : Use pH-stable buffers (e.g., phosphate buffer, pH 6.8) for in vitro studies to prevent degradation .

Methodological Notes

  • Stereochemical analysis : Use circular dichroism (CD) or NOESY NMR to confirm configurations in the tetrahydro-2H-pyran ring, which are critical for bioactivity .
  • Data interpretation : Cross-reference crystallographic data (e.g., CCDC entries ) with computational models (DFT or molecular docking) to validate target interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.